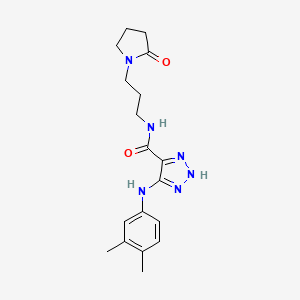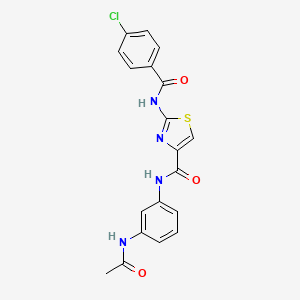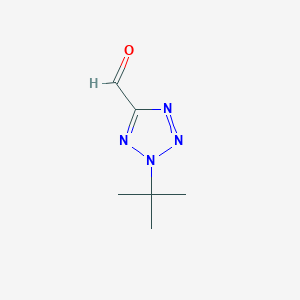
ivDde-L-Dap(Fmoc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ivDde-L-Dap(Fmoc)-OH is a chemical compound used primarily in peptide synthesis. It is a derivative of L-2,3-diaminopropionic acid, which is modified with the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ivDde-L-Dap(Fmoc)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of L-2,3-diaminopropionic acid are protected using the ivDde and Fmoc groups. This is achieved through reactions with ivDde chloride and Fmoc chloride in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Industrial-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ivDde-L-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the ivDde and Fmoc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection of ivDde Group: Typically achieved using hydrazine or hydroxylamine in a suitable solvent.
Deprotection of Fmoc Group: Achieved using a base such as piperidine in a solvent like dimethylformamide (DMF).
Coupling Reactions: Use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base.
Major Products:
Deprotected L-2,3-diaminopropionic acid: After removal of the protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
ivDde-L-Dap(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of ivDde-L-Dap(Fmoc)-OH involves the selective protection and deprotection of amino groups during peptide synthesis. The ivDde and Fmoc groups protect the amino groups from unwanted reactions, allowing for the stepwise assembly of peptides. The deprotection steps are carefully controlled to ensure the correct sequence of amino acids in the final peptide product.
Comparaison Avec Des Composés Similaires
Boc-L-Dap(Fmoc)-OH: Uses the Boc (tert-butyloxycarbonyl) protecting group instead of ivDde.
Cbz-L-Dap(Fmoc)-OH: Uses the Cbz (benzyloxycarbonyl) protecting group instead of ivDde.
Comparison:
ivDde-L-Dap(Fmoc)-OH: Offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis.
Boc-L-Dap(Fmoc)-OH: Boc group requires stronger acidic conditions for deprotection, which may not be suitable for sensitive peptides.
Cbz-L-Dap(Fmoc)-OH: Cbz group requires hydrogenation for deprotection, which may not be compatible with all peptide synthesis protocols.
This compound stands out due to its mild deprotection conditions and compatibility with a wide range of peptide synthesis protocols, making it a valuable tool in the field of peptide chemistry.
Propriétés
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)33-25(29(36)37)16-32-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,32,38)(H,36,37)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZLZDHYMAWPSF-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)


![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)


![4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine](/img/structure/B2492156.png)


